Lipophilicity Difference vs. Benzocaine
Methyl 4-(propylamino)benzoate exhibits a calculated LogP of 2.37 , which is substantially higher than the LogP of the widely used analog benzocaine (ethyl 4-aminobenzoate), reported as 1.86 [1]. This difference of +0.51 log units corresponds to an approximate 3.2-fold higher predicted octanol-water partition coefficient, indicating significantly greater lipophilicity. In the context of 4-aminobenzoate local anesthetics, increased lipophilicity is generally associated with enhanced nerve membrane penetration and a more rapid onset of action [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.37 (calculated) |
| Comparator Or Baseline | Benzocaine: LogP = 1.86 (calculated) |
| Quantified Difference | +0.51 log units (~3.2-fold higher partition coefficient) |
| Conditions | Calculated/estimated values from Chemsrc and PubChem |
Why This Matters
Procurement of Methyl 4-(propylamino)benzoate rather than benzocaine is justified when a more lipophilic analog is required for membrane permeability studies or when designing compounds with improved CNS penetration or faster local anesthetic onset.
- [1] PubChem. Benzocaine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2337. View Source
- [2] Büchi J, et al. Relationships between the physical-chemical properties, the chemical reactivity and the local anesthetic effect in the series of 4-aminobenzoic acid alkyl esters. 19. Arzneimittelforschung. 1966 Dec;16(12):1657-68. PMID: 6014805. View Source
